molecular formula C23H16ClN3O4S B11552910 2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol

2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B11552910
M. Wt: 465.9 g/mol
InChI Key: IENKVNMWYVJAGW-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a halogenated ketone with thiourea under acidic conditions.

    Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.

    Condensation Reaction: The final step involves the condensation of the thiazole derivative with 6-methoxyphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1,3-thiazole-2-amine: Shares the thiazole ring and chlorophenyl group but lacks the nitrophenyl and methoxyphenol groups.

    5-(4-nitrophenyl)-1,3-thiazole-2-thiol: Contains the nitrophenyl group and thiazole ring but differs in the presence of a thiol group instead of the imino and methoxyphenol groups.

Uniqueness

2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol is unique due to its combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both chlorophenyl and nitrophenyl groups, along with the methoxyphenol moiety, allows for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

2-[(Z)-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C23H16ClN3O4S/c1-31-19-4-2-3-16(21(19)28)13-25-23-26-20(14-5-9-17(24)10-6-14)22(32-23)15-7-11-18(12-8-15)27(29)30/h2-13,28H,1H3/b25-13-

InChI Key

IENKVNMWYVJAGW-MXAYSNPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\C2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.